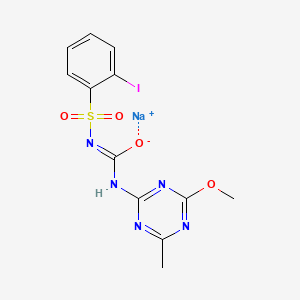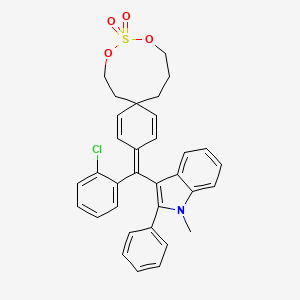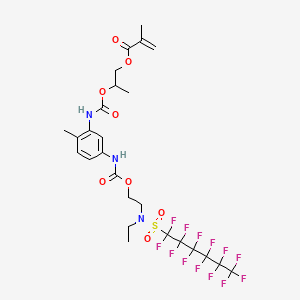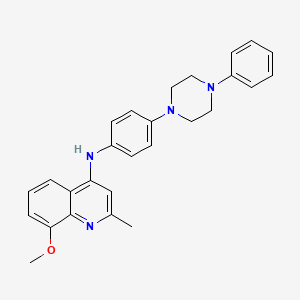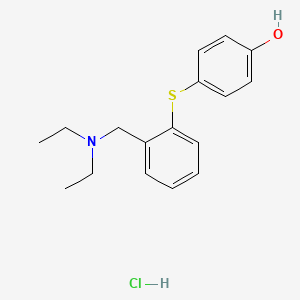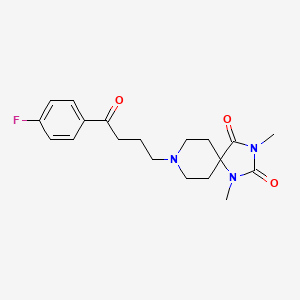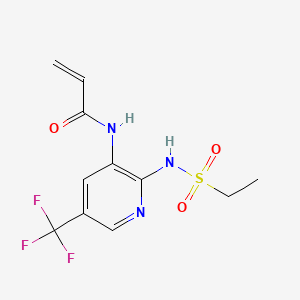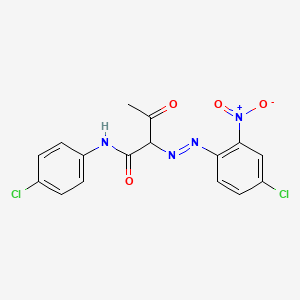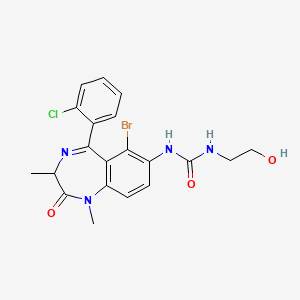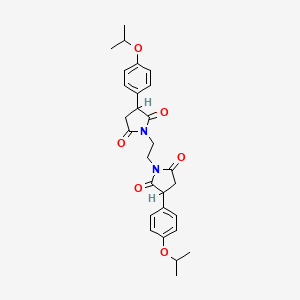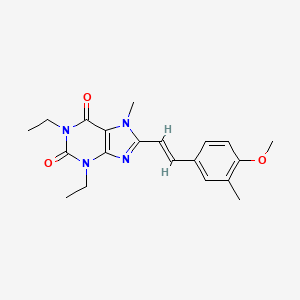
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Final Coupling: The final step involves coupling the thiazole ring with the chlorophenyl and phenylethenyl groups through a series of nucleophilic substitution and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: The phenylethenyl group can participate in addition reactions with electrophiles or nucleophiles to form various addition products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Addition: Electrophiles (e.g., halogens), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thio derivatives
Addition: Halogenated products, organometallic compounds
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazolecarboxylic acid
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazolemethanol
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleamine
Comparison
Compared to similar compounds, 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is unique due to the presence of the acetic acid functional group, which can influence its reactivity and biological activity. The acetic acid group can enhance the compound’s solubility in aqueous environments and may also affect its ability to interact with biological targets. Additionally, the specific arrangement of the chlorophenyl and phenylethenyl groups can lead to distinct chemical and biological properties, making this compound a valuable tool in various research applications.
Propiedades
Número CAS |
116758-77-1 |
|---|---|
Fórmula molecular |
C19H14ClNO2S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14ClNO2S/c20-15-9-7-14(8-10-15)19-16(12-18(22)23)24-17(21-19)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)/b11-6+ |
Clave InChI |
GCDKBSYSOQNOLC-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



